6-chloro-2-phenyl-1H-indole
Overview
Description
6-chloro-2-phenyl-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of 2-chlorobenzaldehyde with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C-3 position.
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the substituents attached to it.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents, typically under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 3-bromo-6-chloro-2-phenyl-1H-indole.
Scientific Research Applications
6-chloro-2-phenyl-1H-indole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-indole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
6-bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.
5-chloro-2-phenyl-1H-indole: Chlorine atom is positioned differently, affecting its reactivity and interactions.
Uniqueness
6-chloro-2-phenyl-1H-indole is unique due to the specific positioning of the chlorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of specific derivatives with desired biological or material properties .
Biological Activity
6-Chloro-2-phenyl-1H-indole is a member of the indole family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the sixth position and a phenyl group at the second position of the indole ring. Its unique structural features contribute to its reactivity and potential therapeutic applications across various fields, including medicinal chemistry, pharmacology, and material science.
The biological activity of this compound is largely attributed to its ability to interact with multiple molecular targets, including enzymes and receptors. The indole structure is recognized as a "privileged scaffold" in drug discovery due to its capacity to bind with high affinity to various biological receptors, influencing numerous cellular pathways .
Key Mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways.
- Receptor Interaction : It binds to various receptors, which can lead to altered gene expression and cellular metabolism.
- Antioxidant Activity : this compound exhibits antioxidant properties, contributing to its potential protective effects against oxidative stress .
Biological Activities
Research has demonstrated that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies have assessed the antimicrobial efficacy of various indole derivatives, including this compound. The compound showed moderate effectiveness against several bacterial strains. For example, it exhibited an inhibition zone diameter ranging from 7.5 mm to over 13 mm at varying concentrations .
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using methods such as the phosphomolybdenum reduction assay and free radical scavenging tests. Compounds with electron-donating substituents showed enhanced antioxidant activity, suggesting that structural modifications can significantly influence this property .
Anticancer Potential
Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, certain analogs have demonstrated significant tumor growth inhibition in various cancer cell lines, including A549 lung cancer cells . The structure–activity relationship (SAR) analysis highlighted that modifications at specific positions on the indole ring could enhance anticancer activity .
Case Studies
A comprehensive review of literature identified multiple studies focusing on the biological activities of indole derivatives. Below are summarized findings from selected case studies:
Properties
IUPAC Name |
6-chloro-2-phenyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCVUTCTTKCQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442468 | |
Record name | 6-chloro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57039-63-1 | |
Record name | 6-chloro-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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